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An In-depth Technical Guide to the Seebeck Coefficient of Nickel Silicide Composites

Abstract
Nickel silicide-based composites are emerging as promising materials for thermoelectric

applications, offering an earth-abundant, non-toxic, and cost-effective alternative to traditional

thermoelectric materials.[1][2] The efficiency of a thermoelectric material is quantified by the

dimensionless figure of merit (ZT), which is directly proportional to the square of the Seebeck

coefficient (S).[3] A high Seebeck coefficient is therefore a critical factor for efficient energy

conversion.[4] This technical guide provides a comprehensive overview of the Seebeck

coefficient in nickel silicide composites, detailing synthesis methodologies, measurement

protocols, and a data-driven analysis of the factors influencing thermoelectric performance. It

aims to serve as a core resource for researchers and scientists engaged in the development of

advanced thermoelectric materials.

Introduction to Thermoelectrics and the Seebeck
Effect
The Seebeck effect describes the phenomenon where a temperature difference (ΔT) across a

conducting material generates a voltage (ΔV).[4] The Seebeck coefficient (S), also known as

thermopower, is a measure of the magnitude of this induced voltage in response to the

temperature difference, defined as S = -ΔV/ΔT.[4][5] The sign of the Seebeck coefficient

indicates the dominant type of charge carrier; it is positive for p-type materials (hole

conduction) and negative for n-type materials (electron conduction).[4]
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The overall performance of a thermoelectric material is evaluated by the dimensionless figure

of merit, ZT, given by the equation:

ZT = (S²σ / κ)T

where:

S is the Seebeck coefficient

σ is the electrical conductivity

κ is the thermal conductivity (comprising lattice κl and electronic κel contributions)[3]

T is the absolute temperature[3]

To maximize ZT, a high Seebeck coefficient, high electrical conductivity, and low thermal

conductivity are required. Nickel silicide (NiSi) composites are of particular interest because

they offer a pathway to enhance ZT. Nanostructuring, for instance, by creating composites of

silicon and nickel silicide nanocrystals, can effectively scatter phonons at grain boundaries,

thereby reducing thermal conductivity while potentially maintaining good electrical properties.[3]

[6]

Synthesis of Nickel Silicide Composites
The thermoelectric properties of nickel silicide composites are highly dependent on their

synthesis and processing. Common methods include thin-film deposition for micro-device

applications and bulk synthesis for larger-scale generators.

Experimental Protocol 1: Thin-Film Synthesis by
Magnetron Sputtering
This method is used to create Ni-Si nanocomposite films doped with p-type or n-type carriers.

[6]

Deposition: Amorphous Ni-Si alloy films, with a typical composition ratio of Si/Ni = 20, are

deposited onto silicon or fused silica (SiO₂) substrates using DC magnetron sputtering.[6]

The sputtering is conducted in a pure Argon gas environment.[6]
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Doping: To create p-type or n-type films, dopants are incorporated into the alloy films. Boron

(B) is used for p-type doping, and Phosphorus (P) is used for n-type doping, typically at a

concentration of 2 mol. %.[6]

Annealing: The doped films undergo rapid thermal annealing at temperatures ranging from

600°C to 1200°C in an Ar or N₂ atmosphere.[6] This step activates the dopants and

promotes the formation of Si and nickel silicide nanocrystals.[6] Infrared lamp heating is

often used to control the annealing time precisely, preventing dopant outdiffusion and

oxidation.[6]

Experimental Protocol 2: Bulk Composite Synthesis by
Melt Spinning and Spark Plasma Sintering (SPS)
This combined approach is effective for producing bulk Si/NiSi₂ nanocomposites.[3][7]

Alloy Preparation: An ingot with the desired composition (e.g., (Si₁₀₀P₃)₉₈Ni₂) is prepared by

arc-melting the constituent elements in an argon atmosphere.[3]

Melt Spinning: The ingot is subjected to melt spinning, a rapid solidification technique. The

molten alloy is ejected onto a rapidly rotating copper wheel, forming thin ribbons with a

nanocrystalline or amorphous structure. This helps in creating finely dispersed NiSi₂

precipitates.[3]

Spark Plasma Sintering (SPS): The resulting ribbons are pulverized and then consolidated

into a dense bulk sample using SPS. This process uses pulsed direct current and uniaxial

pressure to sinter the powder at a high rate, which helps in retaining the nanostructure.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubs.aip.org/aip/jap/article/114/13/134311/902629/Heavily-doped-silicon-and-nickel-silicide
https://pubs.aip.org/aip/jap/article/114/13/134311/902629/Heavily-doped-silicon-and-nickel-silicide
https://pubs.aip.org/aip/jap/article/114/13/134311/902629/Heavily-doped-silicon-and-nickel-silicide
https://pubs.aip.org/aip/jap/article/114/13/134311/902629/Heavily-doped-silicon-and-nickel-silicide
https://pubs.aip.org/aip/jap/article/121/22/225110/144942/Thermoelectric-properties-of-Si-NiSi2-bulk
https://www.researchgate.net/publication/317576658_Thermoelectric_properties_of_Si-NiSi_2_bulk_nanocomposites_synthesized_by_a_combined_method_of_melt_spinning_and_spark_plasma_sintering
https://pubs.aip.org/aip/jap/article/121/22/225110/144942/Thermoelectric-properties-of-Si-NiSi2-bulk
https://pubs.aip.org/aip/jap/article/121/22/225110/144942/Thermoelectric-properties-of-Si-NiSi2-bulk
https://pubs.aip.org/aip/jap/article/121/22/225110/144942/Thermoelectric-properties-of-Si-NiSi2-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thin-Film Synthesis

Bulk Composite Synthesis

Characterization
1. DC Magnetron Sputtering

(Si/Ni Target)
2. Dopant Incorporation

(B for p-type, P for n-type)
3. Rapid Thermal Annealing

(600-1200°C)

Seebeck & Resistivity
(e.g., ZEM-3)

1. Arc Melting
(Prepare Ingot)

2. Melt Spinning
(Form Ribbons)

3. Spark Plasma Sintering
(Consolidate into Bulk)

Click to download full resolution via product page

Fig. 1: Experimental workflows for synthesizing and characterizing thin-film and bulk nickel
silicide composites.

Experimental Measurement of the Seebeck
Coefficient
Accurate measurement of the Seebeck coefficient is crucial for evaluating thermoelectric

materials. A standard technique is the differential method, often performed using a commercial

system like the ULVAC ZEM-3, which can simultaneously measure electrical resistivity.[6][8][9]

Experimental Protocol 3: Seebeck Coefficient
Measurement

Sample Preparation: A bar- or prism-shaped sample of the material is prepared with specific

dimensions (e.g., 2-4 mm thick, 2-4 mm wide, and >12 mm high).[9]

Mounting: The sample is mounted vertically between two electrode blocks inside a furnace.

[8][9] Two thermocouples are pressed against the side of the sample at a known distance

apart.[8]

Heating and Gradient Creation: The furnace heats the entire sample to a specified ambient

temperature. A small heater integrated into one of the blocks then creates a stable

temperature gradient (ΔT) across the length of the sample.[9]
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Measurement: The two thermocouples measure the temperatures at the hot (Tₕ) and cold

(T꜀) ends of the measurement section. Simultaneously, the voltage (ΔV) generated across

the sample due to the Seebeck effect is measured using the same thermocouple leads.[9]

Calculation: The Seebeck coefficient is calculated from the slope of the ΔV versus ΔT plot (S

= -ΔV/ΔT).[5] Measurements are typically performed in a controlled atmosphere (e.g., Helium

or vacuum) to prevent sample oxidation at high temperatures.[8]
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Fig. 2: Schematic diagram of a typical experimental setup for measuring the Seebeck
coefficient.
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Data Summary: Thermoelectric Properties of Ni-Si
Composites
The following tables summarize key quantitative data from cited research on nickel silicide

composites, focusing on the Seebeck coefficient and related thermoelectric properties at room

temperature (RT).

Table 1: Room Temperature Thermoelectric Properties of Doped Ni-Si Nanocomposite Films

(Data compiled from a study on films annealed at 1150°C)[6]

Property p-type (B-doped) n-type (P-doped) Units

Seebeck Coefficient

(S)
152 -196 µV/K

Electrical Resistivity

(ρ)
~1.3 x 10⁻⁵ ~2.5 x 10⁻⁵ Ω·m

Carrier Concentration 3.4 x 10²⁰ 1.7 x 10²⁰ cm⁻³

Carrier Mobility 22 22 cm²/Vs

Power Factor (S²σ) 1.9 1.1 mW/mK²

Thermal Conductivity

(κ)
3.4 - 7.7 3.4 - 7.7 W/mK

Figure of Merit (ZT) 0.13 0.06 -

Table 2: Annealing Temperature Dependence of Seebeck Coefficient (S) at Room

Temperature[6]
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Annealing Temperature
(°C)

S (p-type, B-doped) (µV/K) S (n-type, P-doped) (µV/K)

600 56 -78

700 ~100 ~-120

800 ~150 ~-170

>800 ~150 (saturated) ~-170 (saturated)

Factors Influencing the Seebeck Coefficient
The magnitude and sign of the Seebeck coefficient in nickel silicide composites are governed

by several interrelated physical factors.[4] Understanding these relationships is key to

optimizing thermoelectric performance.

Doping and Carrier Type: The sign of the Seebeck coefficient is determined by the majority

charge carrier. Doping silicon with boron (a Group III element) creates holes, resulting in p-

type conduction and a positive Seebeck coefficient.[6] Conversely, doping with phosphorus

(a Group V element) introduces excess electrons, leading to n-type conduction and a

negative Seebeck coefficient.[6]

Carrier Concentration: The Seebeck coefficient is generally inversely proportional to the

charge carrier concentration (n).[10][11] As doping increases the number of free carriers, the

Seebeck coefficient tends to decrease.[10] However, electrical conductivity (σ = nqμ)

increases with carrier concentration. This creates a fundamental trade-off, and an optimal

carrier concentration (typically 10¹⁹–10²¹ cm⁻³) is needed to maximize the power factor (S²σ).

Annealing Temperature: Thermal annealing plays a critical role in activating dopants and

controlling the material's microstructure.[6] As seen in Table 2, the absolute value of the

Seebeck coefficient increases with annealing temperature up to about 800°C before

saturating.[6] This is attributed to improved crystallization and dopant activation, which

influences the carrier concentration and energy states.[6]

Nanostructuring and Energy Filtering: The presence of interfaces between Si and Ni-silicide

nanocrystals can enhance the Seebeck coefficient through an "energy filtering" effect.[6]

These interfaces can create potential barriers that preferentially scatter low-energy charge
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carriers more than high-energy ones. This selective filtering process increases the average

energy of the transported carriers, leading to a higher Seebeck coefficient than would be

expected in bulk materials for the same carrier concentration.[6]
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Thermoelectric Coefficients

Synthesis & Processing

Material Properties

Thermoelectric Performance

Doping
(B, P)

Carrier Concentration (n)Carrier Type (p/n)

Determines sign of S

Annealing Temp.

Activates dopants

Nanostructuring

Energy Filtering Phonon Scattering

Seebeck Coeff. (S)

Inverse relation

Elec. Cond. (σ)

Direct relation Increases |S|

Therm. Cond. (κ)

Reduces κ

ZT = (S²σ/κ)T

Click to download full resolution via product page

Fig. 3: Logical relationship between synthesis parameters, material properties, and
thermoelectric performance in Ni-Si composites.

Conclusion and Future Outlook
Nickel silicide composites have demonstrated significant potential for thermoelectric

applications, with tunable Seebeck coefficients and favorable thermoelectric properties. The

Seebeck coefficient can be effectively controlled through p-type and n-type doping, with values

reaching 152 µV/K and -196 µV/K at room temperature, respectively.[6] The interplay between
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carrier concentration, annealing temperature, and nanostructural effects like energy filtering is

critical to optimizing the overall figure of merit.

Future research should focus on further enhancing the power factor and reducing thermal

conductivity. This may involve exploring alternative dopants, optimizing the Si/Ni composition

ratio, and developing advanced hierarchical nanostructures to maximize phonon scattering at

interfaces while preserving carrier mobility. A deeper understanding of the charge transport

mechanisms at Si/NiSi₂ interfaces will be crucial for designing the next generation of high-

efficiency, silicide-based thermoelectric materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A review on Silicide based materials for thermoelectric applications [ijaers.com]

2. researchgate.net [researchgate.net]

3. pubs.aip.org [pubs.aip.org]

4. Seebeck coefficient - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

6. pubs.aip.org [pubs.aip.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. nplindia.in [nplindia.in]

10. researchgate.net [researchgate.net]

11. osti.gov [osti.gov]

To cite this document: BenchChem. [Seebeck coefficient of nickel silicide composites].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084514#seebeck-coefficient-of-nickel-silicide-
composites]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b084514?utm_src=pdf-custom-synthesis
https://ijaers.com/detail/a-review-on-silicide-based-materials-for-thermoelectric-applications/
https://www.researchgate.net/publication/314222167_Thermoelectric_silicides_A_review
https://pubs.aip.org/aip/jap/article/121/22/225110/144942/Thermoelectric-properties-of-Si-NiSi2-bulk
https://en.wikipedia.org/wiki/Seebeck_coefficient
https://www.researchgate.net/figure/Seebeck-Coefficient-Measurement-Setup_fig2_281604978
https://pubs.aip.org/aip/jap/article/114/13/134311/902629/Heavily-doped-silicon-and-nickel-silicide
https://www.researchgate.net/publication/317576658_Thermoelectric_properties_of_Si-NiSi_2_bulk_nanocomposites_synthesized_by_a_combined_method_of_melt_spinning_and_spark_plasma_sintering
https://www.researchgate.net/figure/a-Schematic-set-up-of-the-Seebeck-coefficient-measurement-The-thick-lines-represent_fig21_340224719
https://www.nplindia.in/sites/default/files/research-outreach/Thermal6.pdf
https://www.researchgate.net/post/Why_does_the_seebeck_coefficient_decreases_with_the_increase_of_charge_carrier_concentration
https://www.osti.gov/servlets/purl/1278781
https://www.benchchem.com/product/b084514#seebeck-coefficient-of-nickel-silicide-composites
https://www.benchchem.com/product/b084514#seebeck-coefficient-of-nickel-silicide-composites
https://www.benchchem.com/product/b084514#seebeck-coefficient-of-nickel-silicide-composites
https://www.benchchem.com/product/b084514#seebeck-coefficient-of-nickel-silicide-composites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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